molecular formula C15H21NO6S B513024 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 941232-76-4

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B513024
CAS No.: 941232-76-4
M. Wt: 343.4g/mol
InChI Key: GCUYNXVFAQYNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C15H21NO6S and a molecular weight of 343.4 g/mol This compound features a piperidine ring substituted with a carboxylic acid group and a benzenesulfonyl group that is further substituted with methoxy and methyl groups

Preparation Methods

The synthesis of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve optimization of these laboratory-scale reactions to larger scales, ensuring cost-effectiveness and safety. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity for various biological targets .

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-methylbenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzenesulfonyl derivatives: These compounds have the benzenesulfonyl group but may lack the piperidine ring or have different substituents on the benzene ring.

    Methoxy-substituted compounds: These compounds contain methoxy groups but may have different core structures, affecting their reactivity and applications .

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S/c1-10-8-13(22-3)14(9-12(10)21-2)23(19,20)16-6-4-11(5-7-16)15(17)18/h8-9,11H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUYNXVFAQYNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC(CC2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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